(-)-beta-Pinene

Catalog No.
S1524914
CAS No.
18172-67-3
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-beta-Pinene

CAS Number

18172-67-3

Product Name

(-)-beta-Pinene

IUPAC Name

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3

InChI Key

WTARULDDTDQWMU-UHFFFAOYSA-N

SMILES

CC1(C2CCC(=C)C1C2)C

Solubility

INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/
ALMOST INSOL IN PROPYLENE GLYCOL
Soluble in benzene, ethanol and ethyl ether
Soluble in alcohol and chloroform
Insoluble in water; soluble in oils
Insoluble (in ethanol)

Synonyms

(1S,5S)-(-)-2(10)-Pinene; 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane; (-)-(1S)-β-Pinene; (-)-(1S,5S)-β-Pinene; (-)-2(10)-Pinene; (-)-Nopinene; (-)-β-Pinene; (1S)-(-)-β-Pinene; (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane; (1S)-β-Pinene; (1S

Canonical SMILES

CC1(C2CCC(=C)C1C2)C

Isomeric SMILES

CC1([C@H]2CCC(=C)[C@H]1C2)C

Standard for Analysis of Terpenoid Compounds:

(-)-β-Pinene serves as a valuable standard for analyzing terpenoid compounds, prevalent in plant essential oils, using Gas Chromatography (GC) analysis. Its well-defined properties allow researchers to identify and quantify other terpenes present in the sample. [Source: National Institute of Standards and Technology ()]

Building Block for Natural Product Synthesis:

The unique structure of (-)-β-Pinene makes it a useful building block for synthesizing various natural products. Scientists have employed it to synthesize compounds like grandisol (an insect pheromone), robustadial (a phytoalexin), and (+)-nopinone (another monoterpene). Source: Sigma-Aldrich product page on (-)-β-Pinene:

Potential Therapeutic Effects:

Emerging research suggests that (-)-β-Pinene, along with its counterpart α-pinene, might possess therapeutic properties. Studies are investigating their potential benefits in areas like:

  • Anti-inflammatory effects: These monoterpenes might exhibit anti-inflammatory properties, offering potential relief in conditions like inflammatory bowel disease. )
  • Anxiolytic and antidepressant effects: Some studies suggest that (-)-β-Pinene might have anxiolytic (anxiety-reducing) and antidepressant effects. However, more research is needed to confirm these findings.

(-)-Beta-Pinene is a bicyclic monoterpene with the molecular formula C₁₀H₁₆. It is one of the two isomers of pinene, the other being alpha-pinene. This compound is primarily found in the essential oils of various plants, particularly in conifers such as pine trees. (-)-Beta-Pinene is recognized for its characteristic woody, green, and pine-like aroma, making it a valuable component in the fragrance industry. It is a colorless liquid that is soluble in organic solvents but not in water .

  • Anti-inflammatory: Studies indicate (-)-beta-pinene may have anti-inflammatory properties, potentially reducing inflammation in conditions like arthritis.
  • Bronchodilatory: Some research suggests (-)-beta-pinene might act as a bronchodilator, relaxing airway muscles and potentially aiding in asthma management. However, more research is needed.
  • Flammability: (-)-beta-Pinene is flammable with a flash point of 36 °C.
  • Toxicity: Limited data is available on the oral or inhalation toxicity of (-)-beta-Pinene. However, dermal LD50 (dose lethal to 50% of test population) in rabbits is reported to be over 5000 mg/kg, suggesting low acute dermal toxicity.
Due to its reactive double bond. Key reactions include:

  • Oxidation: When exposed to oxygen, (-)-beta-Pinene can undergo oxidation to form various products, including pinocarveol and myrtenol. These reactions are significant in atmospheric chemistry as they contribute to secondary organic aerosol formation .
  • Photooxidation: In the presence of hydroxyl radicals (OH), (-)-beta-Pinene can be photooxidized, leading to products such as nopinone and acetone. This process plays a crucial role in atmospheric chemistry, particularly in forested areas where monoterpenes are abundant .
  • Thermal Stability: Studies have shown that (-)-beta-Pinene exhibits thermal stability under nitrogen atmospheres up to 473 K, indicating that it does not undergo significant thermal decomposition at elevated temperatures .

(-)-Beta-Pinene has demonstrated various biological activities:

  • Antimicrobial Properties: Research indicates that (-)-beta-Pinene exhibits antimicrobial activity against several pathogens, making it a potential candidate for natural preservatives in food and cosmetics .
  • Anti-inflammatory Effects: Some studies suggest that (-)-beta-Pinene may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Potential Therapeutic Uses: The compound has been explored for its potential therapeutic applications, including its effects on respiratory conditions and as an antifungal agent .

(-)-Beta-Pinene can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method of obtaining (-)-beta-Pinene is through the distillation of turpentine oil derived from pine trees and other coniferous plants .
  • Chemical Synthesis: Laboratory synthesis can be achieved via cyclization reactions involving suitable precursors such as linaloyl pyrophosphate. This method often involves generating cationic intermediates that rearrange to form the pinene structure .

(-)-Beta-Pinene has diverse applications across various industries:

  • Fragrance Industry: It is widely used in perfumes and scented products due to its pleasant aroma .
  • Flavoring Agent: The compound is utilized as a flavoring agent in food products, contributing to the characteristic taste of certain foods .
  • Solvent and Chemical Intermediate: (-)-Beta-Pinene serves as a solvent and a precursor for synthesizing other organic compounds like myrcene and nopyl acetate, which are also used in fragrances .

Studies on the interactions of (-)-beta-Pinene with other compounds reveal important insights:

  • Interaction with Hydroxyl Radicals: Research indicates that (-)-beta-Pinene reacts readily with hydroxyl radicals in the atmosphere, influencing its degradation and the formation of secondary pollutants .
  • Synergistic Effects with Other Terpenes: When combined with other terpenes or volatile organic compounds, (-)-beta-Pinene may exhibit synergistic effects that enhance its biological activities or alter its chemical reactivity .

Several compounds share structural similarities with (-)-beta-Pinene. Here are some notable examples:

CompoundStructure TypeUnique Features
Alpha-PineneBicyclic MonoterpeneMore abundant than beta-pinene; often used as a solvent.
MyrceneMonoterpeneHas a higher boiling point; used as a precursor for various compounds.
LimoneneMonoterpeneKnown for its citrus scent; widely used in cleaning products.
CamphorBicyclic MonoterpeneExhibits strong medicinal properties; used in topical analgesics.

(-)-Beta-Pinene's uniqueness lies in its specific structural configuration and distinct aroma profile compared to these similar compounds. Its biological activities and applications further differentiate it from others within the terpenoid family.

The biosynthetic pathway leading to (-)-β-pinene formation represents a remarkable example of enzymatic precision in natural product chemistry. (-)-β-Pinene synthase, systematically classified as EC 4.2.3.120 and also known as β-geraniolene synthase or (-)-([1S,5S])-pinene synthase, catalyzes the direct conversion of geranyl diphosphate to (-)-β-pinene through a complex cyclization cascade. This enzyme belongs to the broader family of terpene synthases responsible for the extraordinary diversity of terpenoid natural products found throughout the plant kingdom.

The fundamental reaction catalyzed by (-)-β-pinene synthase follows the general equation: geranyl diphosphate ⇌ (-)-β-pinene + diphosphate. This seemingly simple transformation masks the underlying complexity of multiple carbocationic intermediates and rearrangements that occur within the enzyme active site. The enzymatic process requires the coordination of divalent metal ions, typically magnesium or manganese, which facilitate the initial ionization of the diphosphate leaving group and subsequent stabilization of reactive intermediates.

Comparative analysis across different plant species reveals significant variation in the relative production of α-pinene versus β-pinene isomers. In Salvia officinalis, the Cyclase II enzyme produces approximately equal proportions of (-)-α-pinene, (-)-β-pinene, and (-)-camphene. However, species-specific differences in product ratios demonstrate the evolutionary fine-tuning of these enzymatic systems. Artemisia annua β-pinene synthase produces predominantly β-pinene with α-pinene as a minor product, maintaining a 94:6 ratio in vitro that closely matches the 92:8 ratio observed in leaf extracts.

Enzymatic Mechanisms in Terpene Synthase-Mediated Formation

The mechanistic foundation of (-)-β-pinene biosynthesis involves sophisticated molecular machinery that precisely controls the fate of highly reactive carbocationic intermediates. Monoterpene synthases initiate their catalytic cycles through magnesium-dependent ionization of geranyl diphosphate, followed by isomerization to linalyl diphosphate and subsequent reionization with cyclization to form the α-terpinyl cation. This critical intermediate represents a branching point where different conformational states determine the ultimate product distribution between monocyclic and bicyclic terpenes.

Recent crystallographic and computational studies have revealed that the α-terpinyl cation can adopt distinct conformational states within different enzyme active sites. The axial conformation, characterized by a relatively short distance between C2 and C7 atoms, favors secondary cyclization leading to bicyclic products like pinenes. Conversely, the equatorial conformation promotes deprotonation pathways that yield monocyclic products. The preferential stabilization of specific α-terpinyl cation conformations represents a key determinant of product specificity in monoterpene synthases.

The active site architecture of pinene synthases incorporates several conserved structural elements that facilitate the complex cyclization cascade. Critical amino acid segments include the aspartate-rich motif DDIYD and the conserved RRX8W motif, where paired arginines stabilize the enzyme's hololithic conformation and participate in substrate isomerization. These structural features create an optimal environment for guiding the sequential transformations that convert the linear geranyl diphosphate substrate into the bicyclic pinene product.

Geranyl Pyrophosphate Isomerization and Cyclization Dynamics

The initial step in (-)-β-pinene biosynthesis involves the metal-catalyzed ionization of geranyl diphosphate, generating a geranyl cation that rapidly isomerizes to form linalyl diphosphate. This isomerization process occurs through syn-addition mechanisms that preserve the stereochemical configuration at the C1 position of the original substrate. The transformation from geranyl to linalyl diphosphate enables the conformational flexibility necessary for subsequent cyclization events by allowing rotation around carbon-carbon bonds.

Following isomerization, the linalyl diphosphate intermediate undergoes reionization to generate the α-terpinyl cation, a pivotal intermediate in monoterpene biosynthesis. The stereochemical outcome of this cyclization depends critically on the conformational state of the linalyl precursor. For (-)-β-pinene formation, the cyclization proceeds through the anti,endo-conformer of (+)-(3S)-linalyl diphosphate, following mirror-image reaction sequences compared to (+)-α-pinene biosynthesis.

The cyclization cascade that generates the pinene bicyclic framework involves formation of a six-membered ring through nucleophilic attack, followed by rapid closure of a four-membered ring to create the characteristic bridged structure. This process requires precise positioning of the substrate within the enzyme active site to ensure proper orbital alignment for bond formation. The enzyme provides a template that constrains the conformational flexibility of intermediates, directing the reaction toward specific products while minimizing the formation of alternative cyclization products.

Stereochemical Control in (-)-β-Pinene vs. α-Pinene Biosynthesis

The stereochemical differentiation between (-)-β-pinene and α-pinene biosynthesis represents one of the most elegant examples of enzymatic control over product selectivity in natural product chemistry. These related compounds arise from antipodal reaction sequences that utilize enantiomeric linalyl diphosphate intermediates as substrates. The formation of (-)-β-pinene specifically requires the (+)-(3S)-linalyl diphosphate intermediate, while (+)-α-pinene biosynthesis proceeds through (-)-(3R)-linalyl diphosphate.

Experimental validation of these stereochemical pathways has been achieved through isotopic labeling studies using stereospecifically labeled geranyl diphosphate substrates. Incubation of (1R)-[2-14C,1-3H]- and (1S)-[2-14C,1-3H]geranyl diphosphate with (+)-pinene cyclase and (-)-pinene cyclase from Salvia officinalis produced labeled (+)-α-pinene and (-)-β-pinene with unchanged 3H/14C ratios, confirming retention of configuration at the C1 position throughout the enzymatic transformation.

The mechanistic basis for stereochemical control lies in the precise positioning of substrate molecules within enzyme active sites and the differential stabilization of specific conformational states of reactive intermediates. Site-directed mutagenesis studies have identified key amino acid residues that influence product distribution. In limonene synthase, substitution of methionine 458 with isoleucine dramatically alters the ratio of monocyclic to bicyclic products, highlighting the critical role of individual residues in controlling reaction outcomes.

Computational modeling has provided additional insights into the structural determinants of stereochemical control. Free energy calculations indicate that enzymes producing primarily bicyclic products preferentially stabilize the axial conformation of the α-terpinyl cation, while those generating monocyclic products favor the equatorial conformation. These conformational preferences correlate strongly with experimental product distributions across multiple enzyme variants, supporting a unified model for understanding monoterpene synthase selectivity.

Genetic Regulation of (-)-β-Pinene Production in Coniferous Species

The regulation of (-)-β-pinene biosynthesis in coniferous species involves complex genetic networks that coordinate terpene production with developmental programs and environmental responses. Terpene synthase genes in conifers belong to large multigene families that collectively account for the remarkable diversity of terpenoid compounds found in oleoresin. Individual family members often display high specificity for particular product formation, although some enzymes produce complex mixtures of related compounds.

Expression analysis of terpene synthase genes has revealed sophisticated patterns of temporal and spatial regulation that optimize defensive compound production. In Sitka spruce, multiple monoterpene synthase genes show differential expression patterns in response to wounding and insect attack. The (-)-pinene synthase gene PsTPS2 demonstrates significant upregulation following weevil attack, with transcript accumulation occurring more rapidly in response to actual insect damage compared to mechanical wounding.

The evolutionary dynamics of terpene synthase gene families in conifers reflect ongoing adaptation to changing environmental pressures and pest communities. Genomic analysis reveals evidence for rapid gene duplication and divergence, creating opportunities for functional specialization and the evolution of novel enzymatic activities. This evolutionary plasticity enables coniferous species to develop sophisticated chemical defense strategies tailored to specific ecological niches.

Tissue-Specific Expression of β-Pinene Synthase Genes

Tissue-specific expression patterns of β-pinene synthase genes reflect the specialized roles of different plant organs in chemical defense and ecological signaling. In Artemisia annua, the QH6 gene encoding β-pinene synthase shows predominantly organ-specific expression, with highest transcript levels detected in juvenile leaves and progressively lower expression in mature leaves, stems, and inflorescences. This expression pattern correlates with the defensive requirements of different tissues, as young leaves represent particularly vulnerable targets for herbivorous insects.

The spatial distribution of terpene synthase expression also reflects the anatomical organization of resin-producing tissues in coniferous species. In Sitka spruce, monoterpene synthase transcripts accumulate preferentially in tissues associated with traumatic resin duct formation, supporting the role of these compounds in localized defense responses. The coordinate regulation of multiple terpene synthase genes ensures the production of complex chemical mixtures that maximize defensive efficacy.

Developmental regulation of β-pinene synthase expression involves integration with broader programs controlling secondary metabolism. The transition from juvenile to mature growth phases in many coniferous species coincides with changes in terpene composition and production capacity. These developmental switches may reflect changing defensive priorities as plants mature and develop different vulnerability profiles to potential threats.

Transcriptional Responses to Biotic and Abiotic Stressors

The transcriptional regulation of (-)-β-pinene biosynthesis demonstrates remarkable responsiveness to both biotic and abiotic stress conditions. In response to insect attack, coniferous species rapidly upregulate terpene synthase gene expression as part of comprehensive defense responses. Studies in Sitka spruce have documented significant increases in (-)-pinene synthase transcript levels following white pine weevil attack, with the magnitude and timing of responses differing between resistant and susceptible genotypes.

Wounding responses provide additional insights into the regulatory mechanisms controlling terpene synthase expression. Mechanical damage triggers rapid accumulation of monoterpene synthase transcripts, although the kinetics and magnitude of responses differ from those observed following actual insect attack. These differences suggest that plants can distinguish between different types of damage and mount appropriately scaled defensive responses.

Circadian regulation represents another important dimension of terpene synthase gene expression. In Artemisia annua, β-pinene synthase transcript levels fluctuate in pronounced diurnal patterns that correlate with changes in (-)-β-pinene content in both leaf tissues and volatile emissions. Under constant light or dark conditions, these rhythms persist with modified periodicity, indicating entrainment by an endogenous circadian clock rather than direct photoperiodic control.

Environmental stress conditions beyond biotic threats also influence terpene synthase expression. Drought stress, temperature extremes, and nutrient limitations can all modulate the expression of genes involved in terpenoid biosynthesis. These responses likely reflect the multiple roles of terpenes in plant adaptation, including functions in membrane stabilization, oxidative stress protection, and signaling processes that extend beyond direct chemical defense.

SpeciesEnzymePrimary ProductsExpression PatternReference
Salvia officinalisCyclase IIEqual parts (-)-α-pinene, (-)-β-pinene, (-)-campheneConstitutive in glandular trichomes
Artemisia annuaQH6 β-pinene synthase94% β-pinene, 6% α-pineneCircadian rhythm, juvenile leaves
Sitka sprucePsTPS2 (-)-pinene synthase(-)-α-pinene and (-)-β-pineneWound and insect-induced
Pinus taedaMonoterpene synthasesPrimarily (+)-α-pinene and (-)-β-pineneTissue-specific in xylem
Abies grandis(-)-pinene synthaseMixed α- and β-pineneConstitutive in resin ducts

Metabolic Engineering of Heterologous Hosts for (-)-beta-Pinene Synthesis

The metabolic engineering of heterologous hosts for (-)-beta-pinene synthesis represents a critical advancement in sustainable biotechnology, offering an alternative to traditional plant extraction methods [1]. Escherichia coli has emerged as the predominant microbial chassis for (-)-beta-pinene production due to its well-characterized genetics and robust growth characteristics [2]. The engineering approach typically involves introducing the mevalonate pathway to overproduce isopentenyl pyrophosphate and dimethylallyl pyrophosphate, followed by the incorporation of geranyl diphosphate synthase and pinene synthase enzymes [1] [3].

Research has demonstrated that combinatorial expression of different pinene synthases and geranyl diphosphate synthases can significantly impact production yields [1]. The Abies grandis pinene synthase, when paired with Abies grandis geranyl diphosphate synthase, achieved the highest pinene titers of approximately 27.9 milligrams per liter in co-expression experiments [1]. This enzyme combination consistently outperformed other tested pairs, including those from Picea abies and Pinus taeda [1].

The heterologous production systems have shown variable pinene isomer ratios depending on the specific enzyme combinations used [1]. Abies grandis pinene synthase produces approximately 42% alpha-pinene and 58% beta-pinene when expressed in Escherichia coli [1] [32]. However, the isomer profile can be influenced by the identity of the geranyl diphosphate synthase with which the pinene synthase is paired, indicating complex enzyme-enzyme interactions in the heterologous system [1].

Optimization of Geranyl Diphosphate Synthase-Pinene Synthase Fusion Constructs in Escherichia coli

The optimization of geranyl diphosphate synthase-pinene synthase fusion constructs represents a sophisticated protein engineering approach to enhance (-)-beta-pinene production [1] [5]. These fusion proteins aim to overcome substrate inhibition issues and improve metabolic channeling between the two enzymatic steps [1]. The design of effective fusion constructs requires careful consideration of linker length, protein orientation, and active site positioning [1] [5].

Structural modeling studies have guided the development of optimal fusion architectures [1]. Homology modeling using Mentha piperita geranyl diphosphate synthase large subunit to thread Abies grandis geranyl diphosphate synthase and Mentha spicata limonene synthase to thread Abies grandis pinene synthase revealed critical spatial arrangements [1]. Placing geranyl diphosphate synthase at the amino-terminus and pinene synthase at the carboxyl-terminus results in active sites facing one another, which is essential for optimal performance [1].

Linker optimization studies have shown that shorter linkers generally perform better than longer ones [1]. Testing of three-, six-, and nine-amino acid linkers demonstrated that three- and six-amino acid linkers performed slightly better than the nine-amino acid linker [1]. The six-amino acid linker was ultimately selected to ensure adequate space for pinene release from the pinene synthase active site [1]. The glycine-serine-glycine repeat motif has proven effective for maintaining protein flexibility while ensuring proper enzyme positioning [1] [5].

Table 1: Performance Comparison of Geranyl Diphosphate Synthase-Pinene Synthase Fusion Constructs

Fusion ConstructPinene Titer (mg/L)Improvement vs Co-expressionSpecific Production (mg/L/OD₆₀₀)
Abies grandis geranyl diphosphate synthase-glycine-serine-glycine-pinene synthase32.416%18.1
Picea abies geranyl diphosphate synthase-glycine-serine-glycine-pinene synthase24.252%8.7
Abies grandis geranyl diphosphate synthase-glycine-serine-glycine-Picea abies pinene synthase21.835%12.3
Pinus taeda geranyl diphosphate synthase-glycine-serine-glycine-pinene synthase11.4-23%1.8

The fusion protein approach has yielded mixed results across different enzyme combinations [1]. Five of nine tested protein fusions showed improvement in pinene titers compared to co-expression, with the Picea abies geranyl diphosphate synthase-pinene synthase fusion showing the greatest improvement of 52% [1]. However, some fusions, particularly those involving Pinus taeda enzymes, showed decreased performance compared to separate enzyme expression [1].

Advanced optimization strategies have included the use of flexible glycine linkers of varying lengths [11] [15]. Studies in Saccharomyces cerevisiae demonstrated that fusion proteins with glycine-eight linkers achieved pinene titers of 9.94 milligrams per liter, representing significant improvements over non-fused enzyme systems [11] [15]. The incorporation of molecular chaperones such as Sil1p further enhanced production to 10.2 milligrams per liter with improved yield per optical density unit [11] [15].

Manganese Cofactor Dependency in Recombinant Systems

The manganese cofactor dependency of pinene synthases presents a significant challenge in recombinant systems, as microbial cytosol typically contains much lower manganese concentrations compared to the preferred levels for optimal enzyme activity [9] [28]. Conifer pinene synthases naturally require manganese as a cofactor, but Escherichia coli cytosol contains at least 100-fold higher concentrations of magnesium than manganese [1]. This cofactor limitation significantly impacts the catalytic efficiency of heterologously expressed pinene synthases [9].

Research has demonstrated that pinene synthase activity is substantially reduced when magnesium is used as a cofactor instead of manganese [1]. Abies grandis pinene synthase showed decreased conversion from 14.5% to 2.9% over the 0.1-1 millimolar range when manganese was used, while the decrease was less sharp (from 11% to 5.4%) when using magnesium [1]. This cofactor preference directly impacts the feasibility of industrial-scale production in microbial hosts [9].

Engineering approaches to address manganese dependency have focused on directed evolution and site-saturation mutagenesis [9] [28]. Site-saturation mutagenesis of residues adjacent to metal-binding glutamate has identified variants with altered metal binding preferences [9]. These studies have shown that pinene synthase is highly mutable at positions affecting metal coordination, and mutations can drastically alter metal binding preference, thereby improving cellular performance in heterologous hosts [9].

Table 2: Cofactor Dependency Effects on Pinene Synthase Activity

CofactorConcentration Range (mM)Conversion Efficiency (%)Relative Activity
Manganese0.114.5100%
Manganese1.02.920%
Magnesium0.111.076%
Magnesium1.05.437%

Protein engineering strategies have successfully created manganese-independent variants [28]. Through high-throughput screening systems monitoring elevated geranyl diphosphate consumption, researchers isolated pinene synthase variants that outperformed wild-type enzymes in multiple microbial contexts [28]. These engineered variants exhibited drastically altered metal dependency, enabling maintenance of activity in manganese-deficient cytosolic environments [28].

The development of magnesium-tolerant pinene synthases represents a critical advancement for industrial applications [9] [28]. Laboratory-evolved pinene synthase variants have demonstrated improved performance in both Escherichia coli and cyanobacterial systems, indicating broad applicability across different microbial platforms [28]. These engineering efforts have focused on modifying residues involved in metal coordination while maintaining overall enzyme structure and catalytic mechanism [9].

Challenges in Scaling Fermentative Production

The scaling of fermentative (-)-beta-pinene production faces numerous technical and economic challenges that must be addressed for commercial viability [3] [27]. Current microbial pinene titers remain orders of magnitude lower than those achieved for sesquiterpenes and other terpenoids, indicating fundamental limitations in the production systems [1] [8]. The transition from laboratory-scale shake flask cultures to industrial-scale fermentation requires optimization of multiple parameters including substrate feeding, oxygen transfer, temperature control, and product recovery [27] [39].

Economic analysis of microbial pinene production reveals significant cost barriers [1]. Current production levels achieve approximately 1.2% of the pathway-dependent theoretical yield, resulting in estimated raw material costs of approximately 68 dollars per kilogram of pinene [1]. Commercial viability requires achieving at least 26% of theoretical yield to compete with traditional sources [1]. This necessitates substantial improvements in enzyme efficiency, pathway optimization, and fermentation conditions [27] [39].

Scale-up challenges include maintaining consistent culture conditions across large fermentation volumes [13]. The limited availability of contract manufacturing organizations specializing in liquid-state fermentation poses additional constraints for early-stage companies seeking to scale production [13]. Most companies transition from contract manufacturing to proprietary facilities at production scales above demonstration level to achieve better cost control and operational efficiency [13].

Overcoming Substrate Inhibition in Geranyl Diphosphate-Pinene Synthase Interactions

Substrate inhibition in geranyl diphosphate-pinene synthase interactions represents a major bottleneck in efficient (-)-beta-pinene production [1] [25]. Geranyl diphosphate synthase exhibits inhibition by its own product, geranyl diphosphate, which creates a feedback loop that limits overall pathway flux [1]. Additionally, pinene synthase experiences substrate inhibition by geranyl diphosphate at higher concentrations, further complicating pathway optimization [1].

The inhibition mechanisms have been characterized through detailed kinetic studies [1] [12]. Fluorinated substrate analogs have been used to study the inhibition patterns, revealing that 8,9-difluorogeranyl diphosphate acts as a competitive inhibitor with inhibition constants similar to substrate affinity values [12] [23]. These studies demonstrate that substrate inhibition occurs through binding to the same active site used for normal catalysis [23].

Table 3: Substrate Inhibition Parameters for Key Enzymes

EnzymeSubstrateInhibition TypeInhibition Constant (μM)Optimal Concentration Range (μM)
Geranyl diphosphate synthaseGeranyl diphosphateProduct inhibition15-255-15
Pinene synthaseGeranyl diphosphateSubstrate inhibition50-10010-50
Geranyl diphosphate synthaseMagnesiumCofactor inhibition500-1000100-500

Strategies to overcome substrate inhibition have included careful optimization of enzyme expression levels [25]. Studies have shown that geranyl diphosphate synthase expression within specific ranges (translation initiation rates of 500-1400 arbitrary units) provides optimal pathway balance [25]. Expression levels outside this range cause significant decreases in cell growth and product formation due to metabolic imbalance and plasmid instability [25].

The protein fusion approach partially addresses substrate inhibition by facilitating metabolic channeling [1] [5]. By physically linking geranyl diphosphate synthase and pinene synthase, the fusion proteins can reduce the local concentration of free geranyl diphosphate while maintaining high effective concentrations at the pinene synthase active site [1]. However, this approach also introduces new challenges, as fusion proteins can exhibit increased substrate inhibition under certain cofactor conditions [1].

Protein Fusion Techniques to Enhance Catalytic Efficiency

Protein fusion techniques have emerged as a sophisticated approach to enhance catalytic efficiency in (-)-beta-pinene biosynthetic pathways [1] [5] [26]. These techniques aim to improve substrate channeling, reduce intermediate accumulation, and overcome diffusion limitations that can limit overall pathway performance [26]. The design of effective fusion proteins requires consideration of enzyme kinetics, structural compatibility, and optimal linker design [1] [15].

Advanced fusion protein architectures have incorporated flexible linker sequences to maintain enzyme function while enabling substrate channeling [1] [15]. The glycine-serine-glycine repeat motifs provide flexibility while maintaining proper protein folding [1]. Studies have shown that linker length critically affects fusion protein performance, with optimal lengths varying depending on the specific enzyme pair and desired product outcomes [1] [11].

Enzymatic protein fusions with near-complete conversion efficiency have been achieved using specialized ligation techniques [26]. These approaches have demonstrated 98-100% conversion of substrates without reaction side products, representing significant improvements over traditional co-expression systems [26]. The reaction rates can be modulated by temperature and substrate concentration, allowing for fine-tuning of production conditions [26].

Table 4: Catalytic Efficiency Improvements with Fusion Proteins

Fusion StrategyConversion Efficiency (%)Reaction Time (hours)Relative Improvement
Traditional co-expression45-6024-48Baseline
Flexible linker fusion75-8512-241.5-1.8x
Optimized linker fusion85-958-162.0-2.5x
Advanced ligation fusion98-1001-24.0-5.0x

Modular co-culture engineering approaches have been developed as alternatives to single-organism fusion systems [8] [22]. These strategies divide biosynthetic pathways into separate modules introduced into different strains, reducing metabolic burden on individual hosts while providing specialized environments for different pathway components [8]. The advantages include reduced interference between pathways, easier pathway balancing through strain ratio adjustments, and improved utilization of complex substrates [8].

Physical Description

Liquid
Colorless liquid with a turpentine-like odor; [HSDB]
Colourless mobile liquid; dry woody, resinous piney aroma
Colorless, transparent liquid.

Color/Form

Colorless transparent liquid

XLogP3

3.1

Exact Mass

136.125200510 g/mol

Monoisotopic Mass

136.125200510 g/mol

Boiling Point

166 °C
BP: 165-166 °C at 760 mm Hg /dl-form/
329 °F

Flash Point

Flash point : 88 °F
88 °F

Heavy Atom Count

10

Taste

PINEY, TURPENTINE-LIKE TASTE

Vapor Density

4.7 (Air = 1)
4.7

Density

0.860 at 25 °C
0.867-0.871
0.86

Odor

CHARACTERISTIC TURPENTINE ODOR; DRY, WOODY OR RESINOUS AROMA
PINEY, TURPENTINE-LIKE ODOR
Terpene odo

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-61.5 °C
-78.7 °F

UNII

4MS8VHZ1HJ

Related CAS

25719-60-2

GHS Hazard Statements

Aggregated GHS information provided by 486 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 486 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 485 of 486 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (98.97%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (52.99%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (15.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (71.75%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (71.96%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.93 [mmHg]
2.93 mm Hg at 25 °C
2.93 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

18172-67-3

Absorption Distribution and Excretion

Pinene is easily absorbed through the pulmonary system, the skin, and the intestine. /Pinene/
Following immersion of young pigs & one human subject for 30 minutes in baths containing 150 mL of a pine-oil mixture (Fichtennadel-Latschenkieferol Kneipp) in 450 L of water, alpha- & beta-pinene & limonene (components of Latschenkieferol) were detected in exhaled air within 20 minutes reaching maximum levels 50-75 minutes after start of the bath & remaining detectable after 1 day.

Metabolism Metabolites

The biotransformation of (+)-, (-)-, and (+-)-alpha-pinenes, (-)-beta-pinene (nopinene), (-)-cis-pinane, (+)-3-carene, (-)-cis-carane, myrcene, and p-cymene in rabbits was investigated. The major metabolites were as follows: (-)-trans-verbenol from (+)-, (-)-, and (+/-)-alpha-pinenes; (-)-10-pinanol and (-)-1-p-menthene-7,8-diol from (-)-beta-pinene; (-)-alpha-terpineol and (-)-trans-sobrerol from (-)-cis-pinane; (-)-m-mentha-4,6-dien-8-ol, 3-caren-9-ol, (-)-3-carene-9-carboxylic acid, and 3-carene-9,10-dicarboxylic acid from (+)-3-carene; carane-9,10-dicarboxylic acid from (-)-cis-carane; and myrcene-3(10)-glycol, myrcene-1,2-glycol, uroterpenol, and p-cymene-9-carboxylic acid from p-cymene. These metabolisms include allylic oxidation, epoxidation, stereoselective gem-dimethyl hydroxylation and its oxidation, cleavage of a conjugated double bond by epoxidation, and regioselective oxidation, some of which are not found usually in chemical reactions, and due to which various new compounds were determined. This biotransformation of the monoterpene hydrocarbons gave some insect pheromones in high yield.

Associated Chemicals

Beta-pinene (l);18172-67-3

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Isolated from American terpentine; also by conversion from alpha-pinene
FRACTIONAL DISTILLATION OF TURPENTINE; ISOMERIZATION OF ALPHA-PINENE
Isolation of the d-form from Ferula galbaniflua Boiss. et Buhse, Umbelliferae
Derived from sulfate wood turpentine
beta-Pinene is produced in large quantities by distillation of turpentine oils.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: ACTIVE
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Alcoholic beverages 9.64 ppm; Gelatins, puddings 9.77 ppm; Non-alcoholic beverages 11.24 ppm; Chewing gum 17.24 ppm; Condiments, relishes 20.00 ppm; Frozen dairy 20.12 ppm; Hard Candy 14.90 ppm; Meat products 8.81 ppm; Soft candy 20.34 ppm; Baked goods 26.12 ppm.
Flavors useful in: Spice flavors (nutmeg), citrus imitations
Irreversible isomerization of beta-pinene to alpha-pinene occurs on shaking with platinum black saturated with hydrogen

Analytic Laboratory Methods

PINENES ARE DETERMINED IN AIR BY A HIGH-RESOLUTION IR INTERFEROMETER IN THE PARTS PER TRILLION RANGE AT 100 KM PATHLENGTH. THIS METHOD IS USEFUL IN DETERMINING THE BUILDUP OF PINENES IN AIR AT NIGHT WHEN PLANT EMISSIONS CONTINUE AFTER PHOTOCHEMICAL PROCESSES HAVE STOPPED.
/Pinene/ can be quantified using gas chromatographic procedures. /Pinene/
Method: NIOSH 1552, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: beta-pinene; Matrix: air; Detection Limit: 0.4 ug/sample.

Storage Conditions

Keep container closed. Keep away from heat, sparks, and open flame. /(-)-Beta pinene/

Interactions

Beta-pinene vaporized from turpentine had no effect on hexobarbital sleeping time or parathion mortality in male rats, but increased heptachlor mortality and benzpyrene hydroxylation.

Dates

Modify: 2023-08-15

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